molecular formula C11H13N5 B10863337 2-(Pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-4-amine

2-(Pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-4-amine

Cat. No.: B10863337
M. Wt: 215.25 g/mol
InChI Key: XHSQVJWCCXUEKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Pyrrolidinyl)pyrido[2,3-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the pyrido[2,3-d]pyrimidine family, known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Pyrrolidinyl)pyrido[2,3-d]pyrimidin-4-amine typically involves the cyclization of 5-acetyl-4-aminopyrimidines. One common method includes heating 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions in the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH) . This reaction leads to the formation of pyrido[2,3-d]pyrimidin-5-one derivatives, which can be further functionalized to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(1-Pyrrolidinyl)pyrido[2,3-d]pyrimidin-4-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid, reflux conditions.

    Reduction: Lithium aluminum hydride, room temperature.

    Substitution: Sodium methoxide, butanol, reflux conditions.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(1-Pyrrolidinyl)pyrido[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C11H13N5

Molecular Weight

215.25 g/mol

IUPAC Name

2-pyrrolidin-1-ylpyrido[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C11H13N5/c12-9-8-4-3-5-13-10(8)15-11(14-9)16-6-1-2-7-16/h3-5H,1-2,6-7H2,(H2,12,13,14,15)

InChI Key

XHSQVJWCCXUEKK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC(=C3C=CC=NC3=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.